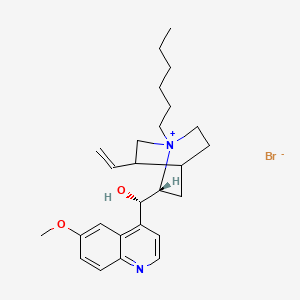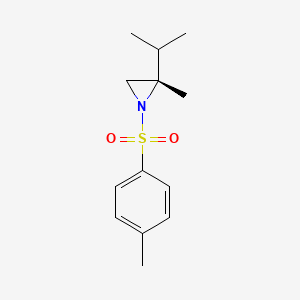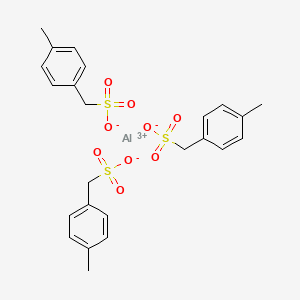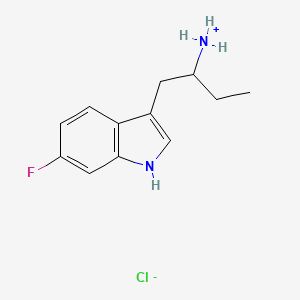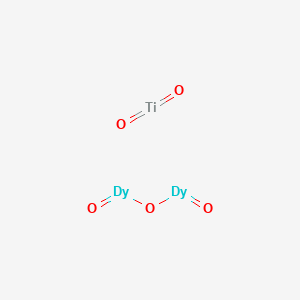
1-Benzyl-5-ethyl-5-isoamyl barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethyl-5-isoamyl barbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. Barbiturates have been widely used in medicine as sedatives, hypnotics, and anticonvulsants. This particular compound is characterized by the presence of benzyl, ethyl, and isoamyl groups attached to the barbituric acid core, which influences its pharmacological properties.
Métodos De Preparación
The synthesis of 1-Benzyl-5-ethyl-5-isoamyl barbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation and cyclization reactions. The general synthetic route can be summarized as follows:
Condensation: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with benzyl chloride, ethyl bromide, and isoamyl bromide under basic conditions to introduce the respective substituents.
Cyclization: The final step involves cyclization to form the barbituric acid ring structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Benzyl-5-ethyl-5-isoamyl barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for hydrolysis .
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethyl-5-isoamyl barbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbituric acid derivatives.
Biology: The compound is investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential use as an anticonvulsant, sedative, or hypnotic agent.
Industry: It is used in the synthesis of other barbiturate derivatives and as a precursor in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-ethyl-5-isoamyl barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect. Additionally, the compound may inhibit glutamate-induced depolarizations, further contributing to its central nervous system depressant properties .
Comparación Con Compuestos Similares
1-Benzyl-5-ethyl-5-isoamyl barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital has a phenyl group instead of a benzyl group.
Pentobarbital: Used as a sedative and anesthetic, pentobarbital has an ethyl and a pentyl group.
Amobarbital: Similar to pentobarbital but with an isoamyl group, used for sedation and hypnosis.
The unique combination of benzyl, ethyl, and isoamyl groups in this compound may result in distinct pharmacological properties compared to these similar compounds .
Propiedades
| 73680-98-5 | |
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-benzyl-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O3/c1-4-18(11-10-13(2)3)15(21)19-17(23)20(16(18)22)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,19,21,23) |
Clave InChI |
JNFAJTHZJGSFSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/no-structure.png)

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
